Validated Target Identity: Selective PHOSPHO1 Inhibition Confirmed by Curated Bioinformatics Curation vs. Off-Target Kinase Profiles of Close-in Analogs
The compound is uniquely registered as a PHOSPHO1 inhibitor (ML086) within the NLM MeSH controlled vocabulary, sourced from a primary synthesis and evaluation study published in Bioorganic & Medicinal Chemistry Letters [1]. This provides a defined target identity. By contrast, structural analogs within the benzothiazole-benzamide class possessing a 4-morpholinobenzamide group instead of the 4-cyanobenzamide group (e.g., N-(6-fluorobenzothiazole-2-yl)-4-morpholinobenzamide) are profiled as selective LRRK2 kinase inhibitors in patent EP3842422 [2]. This demonstrates a divergent structure-target relationship: the presence of the cyano group directs binding toward the phosphatase PHOSPHO1, whereas substitution with a morpholine group switches inhibition to the kinase LRRK2. This target-class divergence validates the necessity of sourcing the exact compound for PHOSPHO1 studies rather than a visually similar benzamide.
| Evidence Dimension | Primary Molecular Target |
|---|---|
| Target Compound Data | PHOSPHO1 (phosphatase); annotated as an inhibitor [1] |
| Comparator Or Baseline | N-(6-fluorobenzothiazole-2-yl)-4-morpholinobenzamide: LRRK2 kinase inhibitor [2] |
| Quantified Difference | Target class switch from phosphatase (PHOSPHO1) to kinase (LRRK2); no cross-inhibition reported |
| Conditions | Curated bioinformatics annotation (NLM MeSH) vs. patent biochemical profiling (LRRK2 G2019S inhibition assays) |
Why This Matters
Procuring a morpholine-substituted alternate will direct experiments toward a kinase target (LRRK2) and completely miss the PHOSPHO1 mechanism, invalidating hypotheses in skeletal biology research.
- [1] U.S. National Library of Medicine. MeSH Supplementary Concept Data: ML086 compound (Registry Numbers: 0). Unique ID C000595933. Date Introduced: 2015/03/10. View Source
- [2] European Patent Office. EP3842422A1. Compounds having a structural benzothiazole-benzamide core capable of inhibiting the LRRK2 enzyme. Published 2021. View Source
